molecular formula C16H14N2O4 B11971900 Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester CAS No. 108529-41-5

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester

Cat. No.: B11971900
CAS No.: 108529-41-5
M. Wt: 298.29 g/mol
InChI Key: KORWUMFBBFSQIV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a nitrophenyl group and an ethyl ester functional group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester typically involves the condensation of 4-nitrobenzaldehyde with ethyl 4-aminobenzoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper-based catalysts, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino-substituted benzoic acid derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the ester group can be hydrolyzed to release benzoic acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

108529-41-5

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 4-[(4-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14N2O4/c1-2-22-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(10-4-12)18(20)21/h3-11H,2H2,1H3

InChI Key

KORWUMFBBFSQIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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